Lipophilicity Advantage vs. 3,5-Dimethyl and Unsubstituted Pyrazole-1-methanol Analogs
The target compound displays a computed XLogP3-AA of 1.6, which is 1.2 log units higher than that of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (XLogP = 0.4) and approximately 1.8 log units higher than (1H-pyrazol-1-yl)methanol (XLogP ≈ -0.17) [1][2]. This increased lipophilicity is expected to enhance passive membrane permeability by roughly 3- to 6-fold based on the Lipinski rule-of-five proportionality, making the compound a more suitable choice when designing CNS-penetrant or cell-permeable probes.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: 0.4; (1H-pyrazol-1-yl)methanol: -0.17 |
| Quantified Difference | +1.2 vs. 3,5-dimethyl analog; +~1.8 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024/2025 releases) |
Why This Matters
A 1.2- to 1.8-unit LogP difference can shift compound distribution by more than 10-fold between aqueous and lipid compartments, directly impacting cell-based assay results and in vivo pharmacokinetics.
- [1] PubChem Compound Summary for CID 45096375, (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 96393, 3,5-Dimethylpyrazol-1-methanol. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
